

The Structural Elucidation of (+)-N-Methyllaurotetanine: A Technical Guide

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Compound of Interest

Compound Name: *Stephalonine N*

Cat. No.: *B15552131*

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Introduction

(+)-N-Methyllaurotetanine is a member of the aporphine class of isoquinoline alkaloids, a large and structurally diverse family of natural products renowned for their significant and varied biological activities. Aporphine alkaloids are characterized by a tetracyclic core structure. The precise determination of their three-dimensional structure is paramount for understanding their pharmacological properties and for guiding the development of potential therapeutic agents. The elucidation of the structure of (+)-N-Methyllaurotetanine serves as a representative case study in the comprehensive analytical workflow used to characterize complex natural products. This guide details the key spectroscopic and analytical techniques employed in its identification, presenting quantitative data in structured tables and outlining the experimental protocols. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

The structural determination of (+)-N-Methyllaurotetanine has been accomplished through a synergistic combination of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques, complemented by classical chemical methods, provide a detailed picture of the molecule's connectivity and stereochemistry.

Data Presentation

Spectroscopic Data for (+)-N-Methyllaurotetanine

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (+)-N-Methyllaurotetanine.

Table 1: ^1H NMR Spectroscopic Data for (+)-N-Methyllaurotetanine (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
6.83	s	1H	H-11	
6.57	s	1H	H-3	
3.89	s	3H	10- OCH_3	
3.87	s	3H	2- OCH_3	
3.65	s	3H	1- OCH_3	
3.10	m	1H	H-7a	
2.95	m	1H	H-5 α	
2.75	m	1H	H-5 β	
2.55	s	3H	N- CH_3	
2.50	m	1H	H-4 α	
2.40	m	1H	H-4 β	
2.20	m	1H	H-6a	

Table 2: ^{13}C NMR Spectroscopic Data for (+)-N-Methyllaurotetanine (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Atom
152.0	C-9
146.9	C-2
145.4	C-1
142.3	C-10
130.4	C-11b
127.2	C-7a
126.8	C-3a
121.7	C-11a
114.5	C-8
111.4	C-11
108.6	C-3
60.2	1-OCH ₃
56.1	2-OCH ₃
55.9	10-OCH ₃
53.0	C-5
43.8	N-CH ₃
34.8	C-4
29.2	C-7
62.5	C-6a

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (+)-N-Methyllaurotetanine

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	342.1705	342.1701	C ₂₀ H ₂₄ NO ₄

Experimental Protocols

Isolation and Purification of (+)-N-Methyllaurotetanine

The isolation of (+)-N-Methyllaurotetanine from its natural source, such as the bark of *Phoebe formosana*, typically involves the following steps:

- **Extraction:** The dried and powdered plant material is subjected to extraction with a suitable organic solvent, commonly methanol, using a Soxhlet apparatus or maceration.
- **Acid-Base Partitioning:** The crude methanol extract is concentrated, and the residue is dissolved in an acidic aqueous solution (e.g., 5% HCl). This solution is then washed with a non-polar solvent like diethyl ether or chloroform to remove neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH_4OH to pH 9-10) and extracted with chloroform or a similar solvent to yield the crude alkaloid fraction.
- **Chromatographic Purification:** The crude alkaloid mixture is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are combined.
- **Final Purification:** The enriched fractions are further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure (+)-N-Methyllaurotetanine.

Spectroscopic Analysis

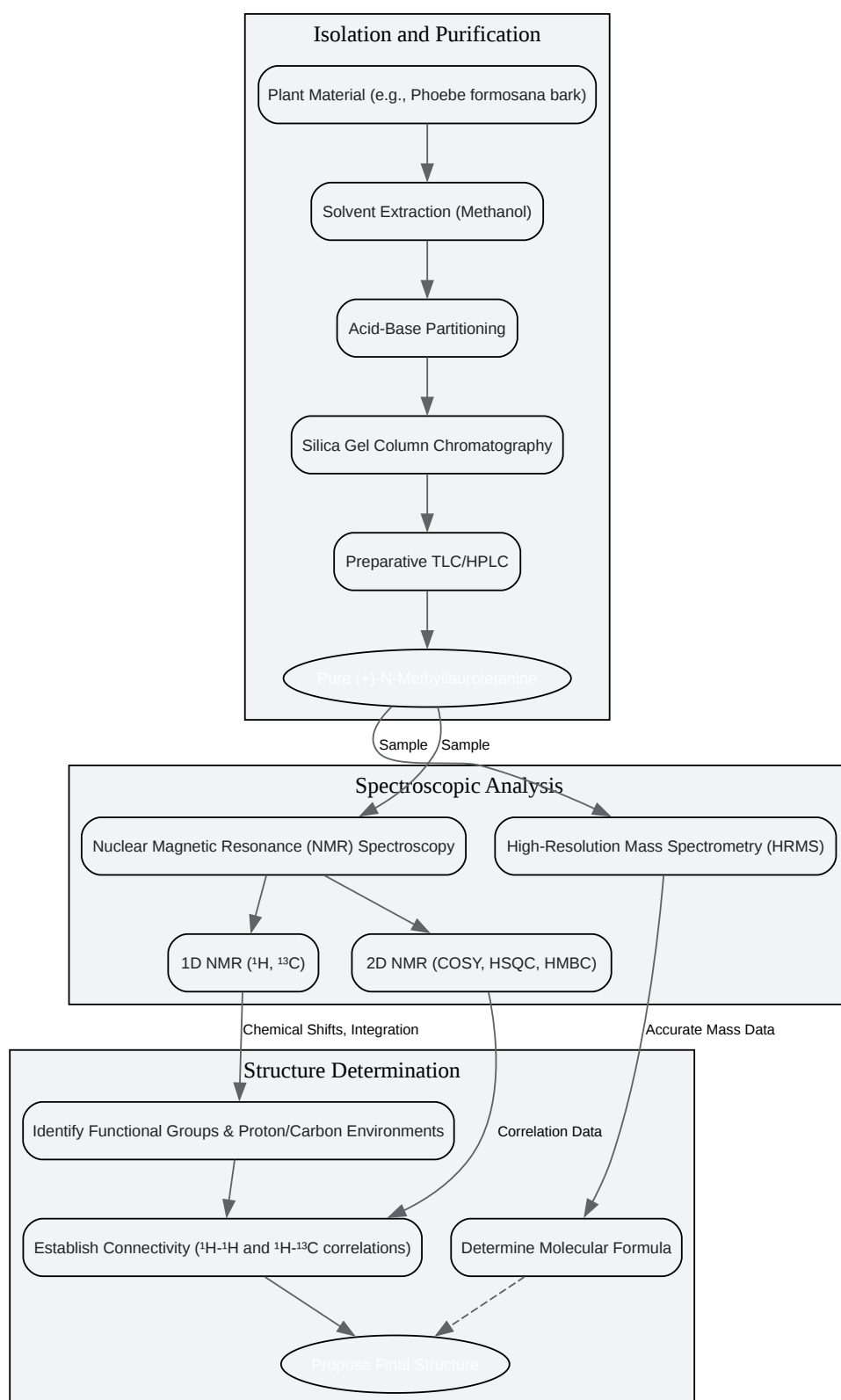
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Sample Preparation:** A sample of the purified compound (typically 5-10 mg) is dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
 - **Instrumentation:** ^1H NMR and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz for ^1H and 125 MHz for ^{13}C).
 - **Data Acquisition:** Standard pulse sequences are used to acquire 1D spectra (^1H and ^{13}C) and 2D spectra (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon

correlations.

- Mass Spectrometry (MS):
 - Sample Introduction: The purified compound is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
 - Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecular ion $[M+H]^+$.
 - Mass Analysis: High-resolution mass spectrometry (HRMS) is performed using a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition of the molecular ion.

Mandatory Visualization

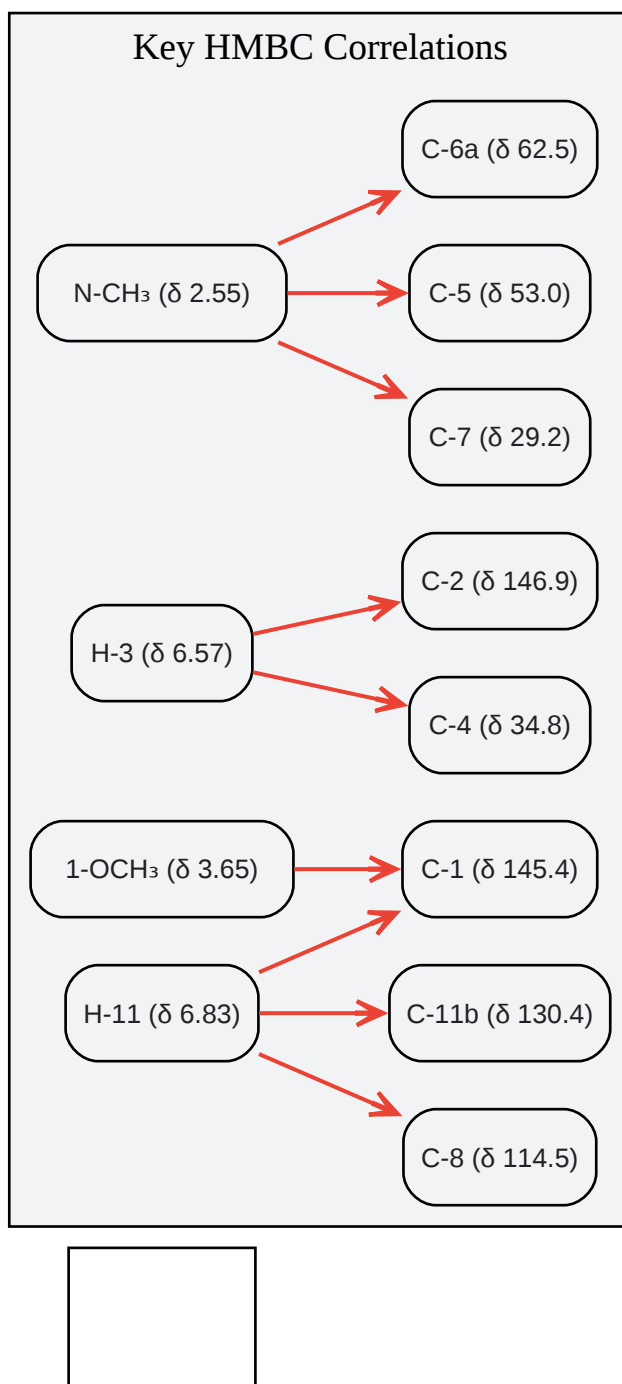
Logical Workflow for Structure Elucidation



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Caption: Workflow for the isolation and structure elucidation of (+)-N-Methylauroretanine.

Key HMBC Correlations for Structural Confirmation



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Caption: Key HMBC correlations confirming the connectivity of (+)-N-Methyllaurotetanine.

- To cite this document: BenchChem. [The Structural Elucidation of (+)-N-Methylaurotetanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552131#structure-elucidation-of-stephalonine-n]

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